2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .
Mode of Action
Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .
Pharmacokinetics
Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .
Result of Action
The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Action Environment
The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .
Biological Activity
The compound 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C23H18FN9
- Molecular Weight : 439.45 g/mol
- CAS Number : 428854-23-3
Anticancer Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study demonstrated that a related compound with this scaffold showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer) cells. The IC50 values were notably low, indicating potent activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
1d | MCF-7 | 1.74 |
The flow cytometric analysis of the A549 cells treated with compound 1a revealed that it significantly induced apoptosis at concentrations as low as 2 µM. The percentage of apoptotic cells ranged from 25.1% to 41.0%, compared to only 5.1% in the control group .
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for this activity, as modifications to this structure resulted in decreased efficacy against tumor cells .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine also possess antimicrobial activity. Recent studies have focused on synthesizing pleuromutilin derivatives containing this moiety, which demonstrated enhanced antibacterial effects against strains like MRSA (Methicillin-resistant Staphylococcus aureus). For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against MRSA .
Case Studies and Research Findings
Several key studies have explored the biological activity of compounds similar to This compound :
- Antitumor Study : A study evaluated the anticancer effects of a pyrazolo[3,4-d]pyrimidine derivative and found that it could significantly inhibit cell proliferation across multiple cancer cell lines with promising IC50 values .
- Antimicrobial Evaluation : Another investigation into pleuromutilin derivatives indicated that introducing a pyrazolo[3,4-d]pyrimidine moiety could enhance antibacterial activity significantly compared to their parent compounds .
Properties
CAS No. |
1702271-98-4 |
---|---|
Molecular Formula |
C18H17FN8 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |
InChI Key |
SFSNNJQOHCEUSA-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Canonical SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
Synonyms |
Riociguat Impurity VI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.